N,N-dimethyl-N'-phenyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-urea
Overview
Description
N,N-Dimethylamido-despropionyl fentanyl is a synthetic opioid compound that is structurally similar to known opioids. It is an analytical reference standard and is regulated as a Schedule I compound in the United States . This compound is primarily used for research and forensic applications .
Scientific Research Applications
N,N-Dimethylamido-despropionyl fentanyl is used in various scientific research applications, including:
Chemistry: As an analytical reference standard for mass spectrometry and other analytical techniques.
Biology: In studies related to opioid receptors and their interactions with synthetic opioids.
Medicine: Research on the pharmacokinetics and pharmacodynamics of synthetic opioids.
Industry: Forensic toxicology and drug testing.
Mechanism of Action
Target of Action
N,N-Dimethylamido-despropionyl fentanyl, also known as N,N-dimethyl-N’-phenyl-N’-[1-(2-phenylethyl)-4-piperidinyl]-urea, is a synthetic opioid that is structurally similar to known opioids . The primary target of this compound is the opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and reward.
Mode of Action
This compound acts as an agonist at the opioid receptors, meaning it binds to these receptors and activates them . This activation results in a decrease in the perception of pain and can also produce feelings of euphoria .
Biochemical Pathways
The metabolism of N,N-Dimethylamido-despropionyl fentanyl can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation and O-methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
It is known that fentanyl, a related compound, is metabolized to a number of inactive metabolites . Fentanyl is 99% N-dealkylated to norfentanyl by cytochrome P450 . It can also be amide hydrolyzed to despropionylfentanyl, or alkyl hydroxylated to hydroxyfentanyl which is N-dealkylated to hydroxynorfentanyl .
Result of Action
The molecular and cellular effects of N,N-Dimethylamido-despropionyl fentanyl’s action include decreased perception of pain and potential feelings of euphoria due to its action on the opioid receptors . It should be noted that misuse of this compound can lead to severe adverse effects, including addiction and potentially fatal respiratory depression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N,N-Dimethylamido-despropionyl fentanyl. For example, the presence of other substances, such as alcohol or other drugs, can potentiate the effects of opioids and increase the risk of adverse effects . Additionally, individual factors such as a person’s age, health status, and genetic makeup can also influence how this compound is metabolized and its overall effects .
Biochemical Analysis
Biochemical Properties
The metabolism of N,N-Dimethylamido-despropionyl fentanyl can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation
Cellular Effects
It is known that opioids like fentanyl can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is known that opioids can have threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways of N,N-Dimethylamido-despropionyl fentanyl involve reactions like hydrolysis, hydroxylation, N - and O -dealkylation and O -methylation
Preparation Methods
The synthesis of N,N-Dimethylamido-despropionyl fentanyl involves several steps, including the formation of the core piperidine structure and subsequent modifications to introduce the dimethylamido and phenylethyl groups. The specific synthetic routes and reaction conditions are proprietary and not widely published. Industrial production methods typically involve high-purity reagents and controlled environments to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
N,N-Dimethylamido-despropionyl fentanyl undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amido and phenyl groups, using reagents like sodium hydroxide or halogenating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
N,N-Dimethylamido-despropionyl fentanyl is similar to other fentanyl analogues, such as:
Fentanyl: A potent opioid analgesic used in medical settings.
Carfentanil: An extremely potent fentanyl analogue used in veterinary medicine.
Alfentanil: A short-acting opioid used in anesthesia.
The uniqueness of N,N-Dimethylamido-despropionyl fentanyl lies in its specific structural modifications, which may result in different pharmacological properties and interactions with opioid receptors .
Properties
IUPAC Name |
1,1-dimethyl-3-phenyl-3-[1-(2-phenylethyl)piperidin-4-yl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-23(2)22(26)25(20-11-7-4-8-12-20)21-14-17-24(18-15-21)16-13-19-9-5-3-6-10-19/h3-12,21H,13-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNWEBFAZNLXKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001037101 | |
Record name | N,N-Dimethylamido-despropionyl fentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001037101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443-50-1 | |
Record name | N,N-Dimethylamido-despropionyl fentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001037101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.